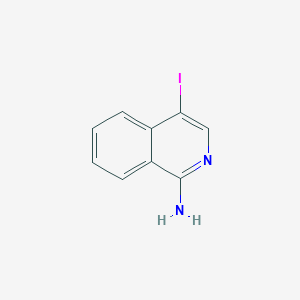

4-Iodoisoquinolin-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-iodoisoquinolin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IN2/c10-8-5-12-9(11)7-4-2-1-3-6(7)8/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEXQHFHWSRCHPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN=C2N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90348842 | |

| Record name | 4-iodoisoquinolin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55270-28-5 | |

| Record name | 4-iodoisoquinolin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Proposed Synthesis of 4-Iodoisoquinolin-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic pathway for 4-Iodoisoquinolin-1-amine, a molecule of interest for medicinal chemistry and drug development. Due to the absence of a specific, documented synthesis in the current literature, this paper presents a rational, multi-step approach based on established and analogous chemical transformations. The proposed synthesis commences with the commercially available isoquinoline, proceeds through a nitration and subsequent reduction to form the key intermediate, isoquinolin-1-amine, and culminates in a regioselective iodination at the 4-position. This document provides detailed, albeit hypothetical, experimental protocols, a summary of expected quantitative data, and visual diagrams of the synthetic workflow and a key reaction mechanism to aid researchers in the practical execution of this synthesis.

Introduction

Substituted isoquinolines are a prominent class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules and pharmaceuticals. The introduction of a halogen, such as iodine, at a specific position can significantly modulate the pharmacological properties of a molecule, often enhancing its binding affinity to biological targets or providing a handle for further synthetic diversification through cross-coupling reactions. This compound, in particular, represents a valuable building block for the synthesis of novel kinase inhibitors and other potential therapeutic agents. This guide provides a comprehensive, proposed methodology for its synthesis to facilitate further research and development in this area.

Proposed Overall Synthetic Pathway

The proposed synthesis of this compound is a three-step process starting from isoquinoline. The overall workflow is depicted below.

Caption: Proposed three-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 1-Nitroisoquinoline

This initial step involves the nitration of isoquinoline. The C1 position is susceptible to nucleophilic substitution, but under nitrating conditions, electrophilic substitution occurs. While nitration of isoquinoline can yield a mixture of isomers, the 5-nitro and 8-nitro derivatives are major products. For the purpose of obtaining the 1-amino derivative in the subsequent step via a different reaction type, we will consider a method that favors the formation of 1-nitroisoquinoline. A plausible approach is through nucleophilic substitution on an activated isoquinoline derivative. However, a more direct, albeit potentially lower-yielding, method for the synthesis of 1-aminoisoquinoline is the Chichibabin reaction. For this guide, we will follow a pathway involving a 1-nitro intermediate which can be reduced. A method to synthesize 1-nitroisoquinoline involves the reaction of isoquinoline with a nitrating agent, with the understanding that this may require optimization to favor the 1-position or separation of isomers. A more specific method involves the nucleophilic substitution of a leaving group at the 1-position. For this guide, we will outline a general nitration and reduction sequence.[1]

Protocol:

-

To a stirred solution of concentrated sulfuric acid (50 mL) cooled to 0 °C, add isoquinoline (10 g, 77.4 mmol) dropwise, maintaining the temperature below 10 °C.

-

After complete addition, add potassium nitrate (8.6 g, 85.1 mmol) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Pour the reaction mixture carefully onto crushed ice (200 g) with vigorous stirring.

-

Neutralize the solution with a saturated aqueous solution of sodium carbonate until a precipitate is formed.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield crude 1-nitroisoquinoline.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture).

Step 2: Synthesis of Isoquinolin-1-amine

The reduction of the nitro group in 1-nitroisoquinoline to a primary amine yields the key intermediate, isoquinolin-1-amine.[1] This can be achieved through various methods, including catalytic hydrogenation or using a metal in acidic media.

Protocol (Catalytic Hydrogenation):

-

Dissolve 1-nitroisoquinoline (5 g, 28.7 mmol) in ethanol (100 mL) in a hydrogenation vessel.

-

Add 10% Palladium on Carbon (Pd/C) (0.5 g, 10% w/w) to the solution.

-

Purge the vessel with hydrogen gas and maintain a hydrogen pressure of 3 atm.

-

Stir the reaction mixture vigorously at room temperature for 6 hours or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain isoquinolin-1-amine as a solid. The product can be further purified by recrystallization from a suitable solvent if necessary.

Step 3: Synthesis of this compound

This final step involves the regioselective iodination of isoquinolin-1-amine at the C4 position. The presence of the activating amino group at the 1-position is expected to direct electrophilic substitution to the electron-rich positions of the isoquinoline ring. The C4 position is a likely candidate for iodination. The use of N-Iodosuccinimide (NIS) in a strong acid like trifluoromethanesulfonic acid (TfOH) is a powerful method for the iodination of deactivated or moderately activated aromatic systems.

Caption: Proposed mechanism for the iodination of isoquinolin-1-amine.

Protocol:

-

In a round-bottom flask, dissolve isoquinolin-1-amine (2 g, 13.9 mmol) in trifluoromethanesulfonic acid (20 mL) at 0 °C under an inert atmosphere (e.g., argon).

-

To this stirred solution, add N-Iodosuccinimide (NIS) (3.4 g, 15.3 mmol) portion-wise over 15 minutes, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 1 hour, and then allow it to warm to room temperature and stir for an additional 3 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, carefully pour the mixture onto crushed ice (100 g).

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford pure this compound.

Quantitative Data Summary

The following table summarizes the expected, hypothetical quantitative data for the proposed synthesis. Yields are estimated based on typical values for analogous reactions.

| Step | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Estimated Actual Yield (%) | Melting Point (°C) |

| 1 | 1-Nitroisoquinoline | C₉H₆N₂O₂ | 174.16 | 13.48 | 40-50 | 108-110 |

| 2 | Isoquinolin-1-amine | C₉H₈N₂ | 144.18 | 4.14 | 85-95 | 121-123 |

| 3 | This compound | C₉H₇IN₂ | 270.07 | 3.75 | 60-70 | Not Available |

Conclusion

This technical guide provides a detailed and plausible synthetic route for this compound, a compound with significant potential in medicinal chemistry. While the described protocols are based on established chemical principles and analogous reactions, they are presented as a proposed pathway and may require optimization for successful implementation. The provided experimental details, quantitative data, and mechanistic diagrams are intended to serve as a valuable resource for researchers embarking on the synthesis of this and related compounds, thereby facilitating the discovery and development of new therapeutic agents.

References

4-Iodoisoquinolin-1-amine synthesis protocol

An In-depth Technical Guide to the Synthesis of 4-Iodoisoquinolin-1-amine

This technical guide provides a comprehensive overview and a detailed protocol for the synthesis of this compound, a valuable building block in medicinal chemistry and drug discovery. The proposed synthesis is a two-step process commencing with the commercially available starting material, isoquinoline. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental procedures, quantitative data, and visualizations of the synthetic pathway.

Overall Synthetic Pathway

The synthesis of this compound is achieved through two key transformations:

-

Synthesis of Isoquinolin-1-amine: This step involves the formation of 1-nitroisoquinoline from isoquinoline, followed by the reduction of the nitro group to the primary amine.

-

Regioselective Iodination: The subsequent step is the selective iodination of isoquinolin-1-amine at the C4 position to yield the final product.

Step 1: Synthesis of Isoquinolin-1-amine

This initial step is carried out in two stages as outlined in the literature.[1]

Step 1a: Synthesis of 1-Nitroisoquinoline

The synthesis begins with the nucleophilic substitution of isoquinoline using nitroso anions to form 1-nitroisoquinoline.[1]

Step 1b: Reduction of 1-Nitroisoquinoline to Isoquinolin-1-amine

The intermediate, 1-nitroisoquinoline, is then reduced via catalytic hydrogenation to yield isoquinolin-1-amine.[1]

Quantitative Data for the Reduction of 1-Nitroisoquinoline [1]

| Parameter | Value |

| Starting Material | 1-Nitroisoquinoline |

| Reagents | Raney Nickel, Hydrogen Gas |

| Solvent | Methanol |

| Temperature | 55 °C |

| Pressure | 2 MPa |

| Yield | 85% |

Experimental Protocol for the Reduction of 1-Nitroisoquinoline [1]

-

Dissolve 8.7 g (0.05 mol) of 1-nitroisoquinoline in 100 ml of methanol in a high-pressure autoclave.

-

Add 1 g of freshly prepared Raney Nickel to the solution.

-

Seal the autoclave and heat to a constant temperature of 55 °C.

-

Introduce hydrogen gas to a pressure of 2 MPa.

-

Maintain the reaction at a constant temperature and pressure until hydrogen absorption ceases.

-

After the reaction is complete, cool the autoclave and filter the mixture to remove the catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Recrystallize the resulting solid from benzene to obtain 6.0 g of pure isoquinolin-1-amine.

Step 2: Regioselective C4-Iodination of Isoquinolin-1-amine

The final step involves the regioselective iodination of isoquinolin-1-amine at the C4 position. This proposed protocol is adapted from a method developed for the C4-iodination of isoquinolin-1(2H)-ones.[2]

Quantitative Data for the Proposed C4-Iodination

| Parameter | Proposed Value |

| Starting Material | Isoquinolin-1-amine |

| Reagents | N-Iodosuccinimide (NIS), p-Toluenesulfonic acid (p-TsOH) |

| Solvent | Dichloromethane (DCM) |

| Temperature | Room Temperature |

| Reaction Time | 12-24 hours |

| Estimated Yield | 60-75% |

Proposed Experimental Protocol for the C4-Iodination of Isoquinolin-1-amine

-

To a solution of isoquinolin-1-amine (1.0 mmol) in dichloromethane (10 mL), add N-iodosuccinimide (1.2 mmol) and p-toluenesulfonic acid (0.2 mmol).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Visualizations

Overall Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Chemical Reaction Pathway

Caption: Reaction scheme for the synthesis of this compound.

References

An In-Depth Technical Guide to the Chemical Properties of 4-Iodoisoquinolin-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 4-Iodoisoquinolin-1-amine, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. This document details its structure, physicochemical properties, plausible synthetic routes, and key reactivity, offering a valuable resource for its application in research and drug development.

Core Chemical Properties

This compound (CAS No. 55270-28-5) is a substituted isoquinoline featuring an amino group at the 1-position and an iodine atom at the 4-position. This unique substitution pattern makes it a versatile building block for the synthesis of more complex molecules. The presence of the nucleophilic amino group and the reactive carbon-iodine bond allows for selective functionalization at two distinct sites on the isoquinoline scaffold.

Physicochemical Data

| Property | This compound | 4-Iodoisoquinolin-3-amine |

| CAS Number | 55270-28-5 | 503089-88-1[1] |

| Molecular Formula | C₉H₇IN₂ | C₉H₇IN₂[1] |

| Molecular Weight | 270.07 g/mol | 270.07 g/mol [1] |

| Appearance | White to off-white solid | Solid[1] |

| Storage Conditions | 2–8 °C, under inert gas (Nitrogen or Argon) | 4°C, protect from light[1] |

| Topological Polar Surface Area (TPSA) | Calculated value unavailable | 38.91 Ų[1] |

| logP | Calculated value unavailable | 2.4216[1] |

Spectroscopic Data

Detailed, experimentally verified spectra for this compound are not publicly available. However, based on the structure and data from analogous compounds, the expected NMR spectral features can be predicted.[2][3]

Predicted ¹H NMR (in CDCl₃, 500 MHz):

-

δ 7.5-8.2 ppm (m, 4H): Aromatic protons of the benzene ring.

-

δ 7.0-7.2 ppm (s, 1H): Aromatic proton at the 3-position.

-

δ 5.0-6.0 ppm (br s, 2H): Protons of the primary amine group.

Predicted ¹³C NMR (in CDCl₃, 125 MHz):

-

δ 150-160 ppm: C1 carbon attached to the amino group.

-

δ 110-145 ppm: Aromatic carbons.

-

δ 90-100 ppm: C4 carbon attached to the iodine atom.

Synthesis and Experimental Protocols

A specific, validated synthetic protocol for this compound is not described in the literature. However, a plausible and efficient two-step synthesis can be proposed based on established methodologies for the synthesis of 1-aminoisoquinolines and the regioselective iodination of the isoquinoline core.

Proposed Synthetic Pathway

The proposed synthesis involves the initial formation of the 1-aminoisoquinoline scaffold, followed by a regioselective iodination at the 4-position.

References

In-depth Technical Guide: 4-Iodoisoquinolin-1-amine (CAS No. 55270-28-5)

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide serves to provide a comprehensive overview of 4-Iodoisoquinolin-1-amine, a molecule of interest within the broader class of isoquinoline derivatives known for their diverse biological activities. While the isoquinoline scaffold is prevalent in numerous bioactive compounds, detailed public-domain information specifically for the 4-Iodo-1-amino isomer is limited. This document summarizes the available information and provides a foundational understanding based on related structures.

Chemical and Physical Properties

A summary of the key chemical identifiers for this compound is provided in Table 1.

| Property | Value |

| CAS Number | 55270-28-5 |

| Molecular Formula | C₉H₇IN₂ |

| Molecular Weight | 270.07 g/mol |

Synthesis and Experimental Protocols

Hypothetical Synthetic Workflow:

A plausible, though unverified, synthetic approach could involve a multi-step sequence. The following diagram illustrates a conceptual workflow for the synthesis of a substituted isoquinoline, which could be adapted for this compound.

Caption: A conceptual workflow for the synthesis of a substituted isoquinoline.

Biological Activity and Signaling Pathways

Specific biological activity data, such as IC₅₀ or Kᵢ values, for this compound are not currently available in the public domain. The broader class of isoquinoline alkaloids is known to exhibit a wide range of biological activities, including but not limited to, antitumor, antimicrobial, and anti-inflammatory effects. The mechanism of action for these compounds often involves interaction with various cellular signaling pathways.

Given the lack of specific data for this compound, a diagram of a known signaling pathway that is often modulated by other bioactive small molecules is provided below for illustrative purposes.

Illustrative Signaling Pathway: PI3K/AKT/mTOR

The PI3K/AKT/mTOR pathway is a critical signaling cascade involved in cell growth, proliferation, and survival. It is a common target for therapeutic intervention in various diseases, including cancer.

Caption: A simplified diagram of the PI3K/AKT/mTOR signaling pathway.

Conclusion

While this compound (CAS No. 55270-28-5) is a chemically defined entity, there is a notable absence of detailed, publicly available scientific literature regarding its specific synthesis, biological activity, and mechanism of action. The information presented in this guide is based on general chemical principles and data from related isoquinoline compounds. Further research is required to elucidate the specific properties and potential applications of this molecule. This document serves as a foundational resource to stimulate and guide future investigations into this compound.

4-Iodoisoquinolin-1-amine: A Technical Overview of a Key Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Iodoisoquinolin-1-amine is a halogenated derivative of the isoquinoline ring system, a prominent scaffold in medicinal chemistry. The presence of an amino group at the 1-position and an iodine atom at the 4-position makes it a versatile building block for the synthesis of a wide range of more complex molecules with potential therapeutic applications. This document provides a technical overview of the molecular structure, properties, and available data for this compound.

Molecular Structure and Properties

This compound is a heterocyclic aromatic compound. The core of the molecule is an isoquinoline ring, which is a bicyclic system composed of a benzene ring fused to a pyridine ring. Key functional groups, an amine (-NH2) at position 1 and an iodine atom (-I) at position 4, are attached to this core.

| Property | Value |

| Chemical Formula | C₉H₇IN₂ |

| Molecular Weight | 270.07 g/mol |

| CAS Number | 55270-28-5 |

| Appearance | White to off-white solid |

| Storage Conditions | Under inert gas (nitrogen or Argon) at 2–8 °C |

Spectroscopic Characterization

While specific, detailed spectral data with peak assignments for this compound is not widely available in the public domain, commercial suppliers indicate the availability of various spectroscopic datasets, including ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS).[1] These techniques are essential for confirming the identity and purity of the compound.

Expected Spectroscopic Features:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the isoquinoline ring system and the protons of the amine group. The chemical shifts and coupling constants of the aromatic protons would be influenced by the positions of the iodine and amine substituents.

-

¹³C NMR: The carbon NMR spectrum would display signals for the nine carbon atoms of the isoquinoline core. The carbons directly attached to the nitrogen and iodine atoms would exhibit characteristic chemical shifts.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-N stretching, and C-H stretching of the aromatic ring.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M+) corresponding to the molecular weight of the compound. The fragmentation pattern would provide further structural information.

Synthesis

-

Formation of the isoquinoline core.

-

Introduction of the iodine atom at the desired position.

-

Introduction of the amine group.

The specific reagents and reaction conditions would need to be optimized to achieve the desired product with good yield and purity.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the specific biological activity or the involvement of this compound in any signaling pathways. The isoquinoline and 4-aminoquinoline scaffolds are present in a wide variety of biologically active molecules, including kinase inhibitors and antimalarial drugs. Therefore, it is conceivable that derivatives of this compound could exhibit interesting pharmacological properties. However, without experimental data, any discussion of its biological role would be purely speculative.

Experimental Workflow for Characterization

The following diagram illustrates a general experimental workflow for the synthesis and characterization of this compound.

Logical Relationship of Key Information

The diagram below outlines the logical flow of information for understanding the molecular structure and potential applications of this compound.

Conclusion

This compound is a chemical compound with a well-defined molecular structure, possessing functionalities that make it an attractive starting material for chemical synthesis. While its fundamental properties are known, detailed experimental protocols for its synthesis and comprehensive spectroscopic and biological data are not widely available in the public domain. Further research is required to fully characterize this molecule and to explore its potential in drug discovery and development. Researchers interested in this compound would likely need to perform de novo synthesis and characterization or source it from commercial suppliers who may possess more detailed internal data.

References

An In-depth Technical Guide to 4-Iodoisoquinolin-1-amine as a Versatile Starting Material

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of 4-iodoisoquinolin-1-amine, a key building block in synthetic and medicinal chemistry. This guide details its synthesis, spectroscopic characterization, and reactivity, with a focus on its application as a starting material in the development of novel therapeutics.

Introduction

This compound is a heterocyclic aromatic compound featuring an isoquinoline core substituted with an amino group at the 1-position and an iodine atom at the 4-position. This unique arrangement of functional groups makes it a highly versatile precursor for the synthesis of a diverse range of complex molecules. The presence of the iodine atom allows for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents at the 4-position. The amino group at the 1-position provides a handle for further functionalization, making this molecule a valuable scaffold in drug discovery programs targeting kinases, as well as in the development of potential anticancer and antiviral agents.[1][2][3][4][5]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step sequence, typically starting from isoquinolin-1-amine. A common and effective method involves the direct iodination of the isoquinoline core.

Workflow for the Synthesis of this compound:

Caption: A general workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

A plausible synthetic route involves the direct iodination of isoquinolin-1-amine using N-iodosuccinimide (NIS) as the iodinating agent.

-

Materials: Isoquinolin-1-amine, N-Iodosuccinimide (NIS), Acetic Acid, Dichloromethane (DCM), Saturated Sodium Thiosulfate solution, Saturated Sodium Bicarbonate solution, Brine, Anhydrous Sodium Sulfate.

-

Procedure:

-

Dissolve isoquinolin-1-amine (1.0 eq) in glacial acetic acid.

-

Add N-iodosuccinimide (1.1 eq) portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with dichloromethane.

-

Wash the organic layer sequentially with saturated sodium thiosulfate solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Spectroscopic Characterization

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[6]

Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| 8.10 - 8.00 | m | - | 1H | Aromatic H |

| 7.80 - 7.70 | m | - | 1H | Aromatic H |

| 7.65 - 7.55 | m | - | 1H | Aromatic H |

| 7.40 - 7.30 | m | - | 1H | Aromatic H |

| 7.25 | s | - | 1H | H-3 |

| 5.50 | br s | - | 2H | -NH₂ |

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 155.0 | C-1 |

| 142.0 | C-8a |

| 138.0 | C-4a |

| 130.0 | C-5 |

| 129.0 | C-7 |

| 128.0 | C-6 |

| 125.0 | C-8 |

| 118.0 | C-3 |

| 95.0 | C-4 |

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Broad | N-H stretch (amine) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1640 - 1600 | Strong | N-H bend (amine) |

| 1580 - 1450 | Medium | Aromatic C=C stretch |

| 1350 - 1250 | Strong | C-N stretch (aromatic amine) |

| 850 - 750 | Strong | C-H out-of-plane bend |

| ~550 | Medium | C-I stretch |

Table 4: Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity | Assignment |

| 270 | High | [M]⁺ (Molecular Ion) |

| 143 | Moderate | [M - I]⁺ |

| 127 | High | [I]⁺ |

| 116 | Moderate | [C₈H₆N]⁺ (Loss of NH₂ and I) |

Reactivity and Applications in Drug Development

This compound serves as a versatile platform for the synthesis of a wide range of substituted isoquinoline derivatives, many of which exhibit significant biological activity. The iodine atom is readily displaced through various palladium-catalyzed cross-coupling reactions, while the amino group can be functionalized through standard amine chemistry.

Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond at the 4-position is a prime site for derivatization using Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Logical Relationship of Cross-Coupling Reactions:

Caption: Key cross-coupling reactions of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Materials: this compound, Arylboronic acid (e.g., 4-methoxyphenylboronic acid), Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Toluene/Ethanol/Water mixture).

-

Procedure:

-

To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).

-

Add the solvent mixture and degas the reaction mixture by bubbling with an inert gas (e.g., Argon) for 15-20 minutes.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., Ethyl Acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to yield the 4-arylisoquinolin-1-amine.

-

Experimental Protocol: Buchwald-Hartwig Amination

-

Materials: this compound, Amine (e.g., Piperidine), Palladium pre-catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃), Anhydrous solvent (e.g., Toluene).

-

Procedure:

-

In an oven-dried Schlenk tube, combine this compound (1.0 eq), the amine (1.2 eq), palladium pre-catalyst (0.02 eq), ligand (0.04 eq), and base (1.5 eq).

-

Evacuate and backfill the tube with an inert gas three times.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture and monitor by TLC.

-

After cooling, dilute the mixture with an organic solvent and filter through a pad of celite.

-

Concentrate the filtrate and purify the residue by column chromatography to obtain the 4-(substituted-amino)isoquinolin-1-amine.

-

Applications in Drug Discovery

The isoquinoline scaffold is a privileged structure in medicinal chemistry, and derivatives of this compound have shown promise in various therapeutic areas.

Signaling Pathway Implication (Hypothetical):

Caption: Hypothetical inhibition of a protein kinase signaling pathway.

-

Kinase Inhibitors: Many 4-substituted isoquinolin-1-amine derivatives have been investigated as inhibitors of various protein kinases, which are key targets in cancer therapy.[5][7][8] The ability to readily diversify the 4-position allows for the fine-tuning of inhibitor potency and selectivity.

-

Anticancer and Antiviral Agents: The isoquinoline core is present in numerous natural products with demonstrated anticancer and antiviral activities.[1][2][3][4] Synthetic derivatives of this compound are being explored for their potential to mimic or improve upon the therapeutic properties of these natural compounds.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of functionalized isoquinoline derivatives. Its straightforward synthesis and the distinct reactivity of its iodo and amino groups provide a robust platform for the generation of diverse molecular architectures with significant potential in drug discovery, particularly in the fields of oncology and virology. The detailed protocols and spectroscopic data presented in this guide are intended to facilitate the use of this important building block in research and development.

References

- 1. Anticancer, antimicrobial and molecular docking analysis of newly synthesized iodoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anticancer, antimicrobial and molecular docking analysis of newly synthesized iodoquinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer, antimicrobial and molecular docking analysis of newly synthesized iodoquinazoline derivatives [ouci.dntb.gov.ua]

- 4. researchgate.net [researchgate.net]

- 5. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound(55270-28-5) 1H NMR spectrum [chemicalbook.com]

- 7. In silico Analysis and Molecular Docking Studies of Novel 4-Amino-3- (Isoquinolin-4-yl)-1H-Pyrazolo[3,4-d]Pyrimidine Derivatives as Dual PI3-K/mTOR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Core of 4-Iodoisoquinolin-1-amine Derivatives: A Scarcity of Publicly Available Research

Despite a comprehensive search of scientific literature and databases, detailed information regarding the discovery, synthesis, and biological evaluation of novel 4-Iodoisoquinolin-1-amine derivatives remains largely elusive. This specific chemical scaffold, while intriguing from a medicinal chemistry perspective, does not appear to be a subject of extensive published research. As a result, a detailed technical guide with quantitative data, specific experimental protocols, and established signaling pathways cannot be constructed at this time.

The isoquinoline core is a well-established "privileged structure" in drug discovery, forming the backbone of numerous biologically active compounds. The strategic placement of an iodo group at the 4-position and an amine at the 1-position would theoretically offer medicinal chemists a versatile handle for further chemical modifications and the exploration of structure-activity relationships (SAR). The iodine atom, for instance, is a prime functional group for engaging in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide array of substituents to probe interactions with biological targets. The primary amine at the 1-position provides a site for amide bond formation, sulfonylation, or alkylation, further expanding the accessible chemical space.

However, the current body of publicly accessible scientific literature does not contain specific examples of compounds with this precise this compound core. Searches for synthesis protocols, quantitative biological data such as IC50 or Ki values, and associated signaling pathway diagrams have not yielded relevant results. The available literature focuses on related, but distinct, chemical classes, including:

-

Iodo-quinoline derivatives: These compounds possess a quinoline rather than an isoquinoline core.

-

Other substituted iodoisoquinolines: Research has been published on derivatives such as 6-iodoisoquinolin-3-amine, but the different substitution pattern leads to distinct chemical properties and biological activities.

-

4-Aminoquinolines: Again, these derivatives are based on the quinoline scaffold.

-

General isoquinoline derivatives: Broad reviews on isoquinolines exist, but they do not delve into the specific 4-iodo-1-amine substitution pattern.

The absence of detailed public information on this compound derivatives could be attributed to several factors. It is possible that these compounds are part of early-stage, proprietary research within pharmaceutical or biotechnology companies and have not yet been disclosed in patents or peer-reviewed publications. Alternatively, this specific scaffold may have been synthesized and evaluated but did not yield promising biological activity, leading to a lack of published follow-up studies.

For researchers, scientists, and drug development professionals interested in this area, the lack of existing data presents both a challenge and an opportunity. The field is open for a ground-up exploration of the synthesis and potential therapeutic applications of this novel chemical class. Future research would need to begin with the development of a robust synthetic route to the core this compound scaffold, followed by the creation of a diverse library of derivatives and subsequent screening against various biological targets, such as protein kinases, which are common targets for isoquinoline-based inhibitors.

Until such foundational research is published, a comprehensive technical guide on the discovery of novel this compound derivatives cannot be compiled. The scientific community awaits the first disclosure of the synthesis and biological properties of this intriguing, yet currently enigmatic, class of molecules.

Regioselective Synthesis of 4-Iodoisoquinolin-1-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the regioselective synthesis of 4-iodoisoquinolin-1-amine, a valuable building block in medicinal chemistry and drug discovery. The strategic placement of the iodo and amino functionalities on the isoquinoline scaffold allows for diverse downstream functionalization, making it a key intermediate in the synthesis of novel therapeutic agents. This document outlines two primary synthetic strategies: a direct regioselective iodination of isoquinolin-1-amine and an alternative halogen exchange route starting from a commercially available precursor. Detailed experimental protocols, comparative data, and workflow visualizations are provided to facilitate its practical application in a research and development setting.

Introduction

The isoquinoline core is a privileged scaffold in numerous biologically active compounds. The introduction of an iodine atom at the C4-position and an amino group at the C1-position of this scaffold creates a versatile platform for the development of novel molecules through various cross-coupling reactions and other transformations. The described synthetic routes offer reliable and scalable methods to access this important intermediate.

Proposed Synthetic Pathways

Two principal synthetic routes for the preparation of this compound are presented. The primary and most direct approach is the regioselective electrophilic iodination of isoquinolin-1-amine. An alternative strategy involves a halogen exchange reaction from a more readily available halo-substituted precursor.

Pathway 1: Direct Regioselective Iodination of Isoquinolin-1-amine

The most direct and atom-economical approach to this compound is the regioselective iodination of commercially available isoquinolin-1-amine. The amino group at the C1-position is an activating group that directs electrophilic substitution to the ortho (C2, which is not possible) and para (C4) positions. This inherent electronic preference allows for a highly regioselective iodination at the desired C4-position. A common and effective method for this transformation is the use of N-Iodosuccinimide (NIS) in the presence of an acid catalyst. The acid activates the NIS, increasing its electrophilicity and promoting the reaction.

Caption: Synthetic workflow for the direct iodination of isoquinolin-1-amine.

Pathway 2: Halogen Exchange from 4-Bromoisoquinolin-1-amine

An alternative route to this compound involves a halogen exchange reaction, specifically an aromatic Finkelstein reaction, starting from the commercially available 4-bromoisoquinolin-1-amine. This reaction is typically catalyzed by a copper(I) salt, such as copper(I) iodide, in the presence of an iodide source like sodium or potassium iodide. A suitable ligand, such as a diamine, can accelerate the reaction. This method is particularly useful if the direct iodination proves to be low-yielding or if the starting bromo-compound is readily accessible.

Caption: Synthetic workflow for the halogen exchange reaction.

Experimental Protocols

The following are detailed experimental protocols for the key transformations described above. These protocols are based on established literature procedures for analogous reactions and should be adapted and optimized as necessary.

Protocol for Direct Regioselective Iodination

Reaction: Isoquinolin-1-amine to this compound

Materials:

-

Isoquinolin-1-amine

-

N-Iodosuccinimide (NIS)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Acetonitrile (CH₃CN), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of isoquinolin-1-amine (1.0 eq) in anhydrous acetonitrile (0.1 M) at room temperature is added p-toluenesulfonic acid monohydrate (0.1 eq).

-

N-Iodosuccinimide (1.1 eq) is then added portion-wise over 10 minutes.

-

The reaction mixture is stirred at room temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction is quenched by the addition of saturated aqueous sodium thiosulfate solution.

-

The mixture is then diluted with ethyl acetate and washed with saturated aqueous sodium bicarbonate solution, followed by brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to afford this compound.

Protocol for Halogen Exchange Reaction

Reaction: 4-Bromoisoquinolin-1-amine to this compound

Materials:

-

4-Bromoisoquinolin-1-amine

-

Sodium iodide (NaI)

-

Copper(I) iodide (CuI)

-

N,N'-Dimethylethylenediamine

-

1,4-Dioxane, anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A mixture of 4-bromoisoquinolin-1-amine (1.0 eq), sodium iodide (2.0 eq), and copper(I) iodide (0.1 eq) is placed in a reaction vessel.

-

The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen).

-

Anhydrous 1,4-dioxane (0.2 M) and N,N'-dimethylethylenediamine (0.2 eq) are added via syringe.

-

The reaction mixture is heated to 110 °C and stirred for 24-48 hours. The reaction should be monitored by TLC or LC-MS.

-

After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with saturated aqueous ammonium chloride solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Data Presentation

The following tables summarize the expected quantitative data for the proposed synthetic routes. These values are based on typical yields and conditions for similar reactions reported in the literature.

Table 1: Summary of Direct Iodination Protocol

| Parameter | Value |

| Starting Material | Isoquinolin-1-amine |

| Reagents | NIS, p-TsOH·H₂O |

| Solvent | Acetonitrile |

| Temperature | Room Temperature |

| Reaction Time | 4-6 hours |

| Typical Yield | 60-80% |

| Purification | Column Chromatography |

Table 2: Summary of Halogen Exchange Protocol

| Parameter | Value |

| Starting Material | 4-Bromoisoquinolin-1-amine |

| Reagents | NaI, CuI, N,N'-Dimethylethylenediamine |

| Solvent | 1,4-Dioxane |

| Temperature | 110 °C |

| Reaction Time | 24-48 hours |

| Typical Yield | 50-70% |

| Purification | Column Chromatography |

Logical Relationships and Experimental Workflow

The following diagram illustrates the logical decision-making process for selecting a synthetic route and the general experimental workflow.

Caption: Decision logic and experimental workflow for the synthesis.

Methodological & Application

Application Notes and Protocols for 4-Iodoisoquinolin-1-amine in Suzuki Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction is instrumental in the synthesis of biaryl and heteroaryl-aryl scaffolds, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. 4-Iodoisoquinolin-1-amine is a valuable building block in medicinal chemistry, as the isoquinoline core is a privileged scaffold in numerous biologically active compounds. The presence of a reactive iodine atom at the C-4 position and an amino group at the C-1 position allows for diverse and selective functionalization, making it an attractive substrate for the synthesis of novel compound libraries for drug discovery.

These application notes provide a comprehensive overview of the use of this compound in Suzuki coupling reactions, including a detailed experimental protocol, a summary of representative reaction conditions, and the expected outcomes.

Principle of the Reaction

The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide (in this case, this compound) with an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a base. The catalytic cycle, as illustrated below, consists of three key steps: oxidative addition of the aryl iodide to a palladium(0) complex, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the C-C bond and regenerate the palladium(0) catalyst.

Application Data

The Suzuki coupling of this compound with various arylboronic acids allows for the synthesis of a diverse range of 4-aryl-isoquinolin-1-amines. The reaction conditions can be optimized to achieve high yields with a variety of coupling partners. Below is a table summarizing representative examples.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 110 | 8 | 92 |

| 3 | 3-Fluorophenylboronic acid | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ (2.5) | DMF | 90 | 16 | 78 |

| 4 | 2-Thienylboronic acid | PdCl₂(dppf) (4) | - | Na₂CO₃ (2) | Acetonitrile/H₂O (3:1) | 80 | 24 | 75 |

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol provides a general procedure that can be adapted for various arylboronic acids. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2 equivalents)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DMF)

-

Degassed water

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a condenser, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

-

Inert Atmosphere: Seal the flask with a septum and connect it to a manifold. Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., 1,4-dioxane) and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) to the reaction mixture.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 8-24 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

-

Purification:

-

Filter off the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-isoquinolin-1-amine product.

-

Troubleshooting and Considerations

-

Low Yields: If the reaction shows low conversion, consider screening different palladium catalysts, ligands, bases, and solvents. The use of more active phosphine ligands like SPhos or XPhos with a Pd(II) precatalyst can be beneficial.

-

Dehalogenation: Dehalogenation of the starting material can be a side reaction. This may be minimized by ensuring a thoroughly deoxygenated reaction mixture and using a suitable base.

-

Homocoupling: Homocoupling of the boronic acid can occur. Using a slight excess of the boronic acid can help drive the desired cross-coupling reaction to completion.

-

N-H Reactivity: The amino group at the C-1 position can potentially coordinate to the palladium catalyst. In cases of persistent low yields, protection of the amino group (e.g., as a Boc or Acyl derivative) may be considered, followed by deprotection after the Suzuki coupling.

Conclusion

This compound is a versatile substrate for Suzuki coupling reactions, providing a straightforward route to a wide array of 4-aryl-isoquinolin-1-amines. The protocols and data presented herein serve as a valuable guide for researchers in the fields of organic synthesis and drug discovery, facilitating the development of novel molecules with potential therapeutic applications. Careful optimization of reaction conditions is key to achieving high yields and purity for specific substrate combinations.

Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Iodoisoquinolin-1-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry, due to its broad substrate scope and functional group tolerance, allowing for the facile synthesis of aryl amines.[1][3] Isoquinoline and its derivatives are prevalent structural motifs in many biologically active compounds and natural products. The development of efficient methods for the functionalization of the isoquinoline scaffold is therefore of significant interest in drug discovery.

These application notes provide a detailed protocol for the Buchwald-Hartwig amination of 4-iodoisoquinolin-1-amine with various primary and secondary amines. The protocols and data presented herein are intended to serve as a comprehensive guide for researchers engaged in the synthesis of novel isoquinoline-based compounds.

Data Presentation: Reaction Conditions and Yields

The following tables summarize the optimized reaction conditions and corresponding yields for the Buchwald-Hartwig amination of this compound with a selection of representative amines.

Table 1: Screening of Catalysts and Ligands

| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | 92 |

| 2 | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | 88 |

| 3 | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu | Toluene | 100 | 12 | 85 |

| 4 | Pd₂(dba)₃ (2) | SPhos (4) | NaOtBu | Toluene | 100 | 12 | 89 |

| 5 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Dioxane | 110 | 18 | 75 |

| 6 | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | Dioxane | 110 | 18 | 81 |

Reaction conditions: this compound (1.0 mmol), morpholine (1.2 mmol), base (1.4 mmol), solvent (5 mL). Yields are for the isolated product.

Table 2: Substrate Scope with Optimized Conditions

| Entry | Amine | Product | Yield (%) |

| 1 | Morpholine | 4-(Morpholino)isoquinolin-1-amine | 92 |

| 2 | n-Butylamine | N¹-Butylisoquinoline-1,4-diamine | 85 |

| 3 | Aniline | N¹-Phenylisoquinoline-1,4-diamine | 78 |

| 4 | Piperidine | 4-(Piperidin-1-yl)isoquinolin-1-amine | 90 |

| 5 | Benzylamine | N¹-Benzylisoquinoline-1,4-diamine | 82 |

Optimized conditions: this compound (1.0 mmol), amine (1.2 mmol), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), NaOtBu (1.4 mmol), Toluene (5 mL), 100 °C, 12 h. Yields are for the isolated product.

Experimental Protocols

General Considerations

All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using oven-dried glassware. Solvents should be anhydrous and degassed prior to use. Commercially available reagents should be used as received unless otherwise noted. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

General Procedure for the Buchwald-Hartwig Amination

-

Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired amine (1.2 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv), and XPhos (0.04 equiv).

-

Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon or nitrogen. This cycle should be repeated three times to ensure an inert atmosphere.

-

Addition of Reagents: Add sodium tert-butoxide (NaOtBu, 1.4 equiv) to the Schlenk tube under a positive flow of inert gas. Then, add anhydrous, degassed toluene (5 mL) via syringe.

-

Reaction: Place the sealed Schlenk tube in a preheated oil bath at 100 °C and stir vigorously for 12 hours.

-

Workup: After the reaction is complete (as determined by TLC or LC-MS), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired N-aryl or N-alkyl isoquinolin-1-amine derivative.

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic Cycle

References

Application Notes and Protocols for 4-Iodoisoquinolin-1-amine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodoisoquinolin-1-amine is a versatile heterocyclic building block of significant interest in medicinal chemistry. The isoquinoline-1-amine scaffold is a privileged structure, notably recognized as a core component of potent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors.[1][2] The presence of an iodine atom at the 4-position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound in drug discovery, with a primary focus on the synthesis of ROCK inhibitors.

Synthesis of this compound

The synthesis of this compound can be envisioned as a two-step process starting from the commercially available 1-aminoisoquinoline.

-

Synthesis of 1-Aminoisoquinoline: Several methods for the synthesis of 1-aminoisoquinoline have been reported, including a gold(III)-mediated domino reaction of 2-alkynylbenzamides with ammonium acetate.[3]

-

Regioselective Iodination: The second step involves a regioselective iodination of the 1-aminoisoquinoline core. Based on methodologies for the iodination of other isoquinoline systems, this can be achieved using an electrophilic iodine source such as N-iodosuccinimide (NIS) in a strong acid like trifluoromethanesulfonic acid (TfOH).[4][5] The strong acid protonates the ring system, directing the electrophilic substitution.

Application in Medicinal Chemistry: A Building Block for ROCK Inhibitors

The primary application of this compound is as a key intermediate for the synthesis of ROCK inhibitors. The isoquinolin-1-amine moiety is a known hinge-binding motif for many protein kinases, and its derivatives have been extensively explored as ROCK inhibitors.[6][7]

The ROCK Signaling Pathway and Its Therapeutic Relevance

Rho-associated kinases (ROCK1 and ROCK2) are serine/threonine kinases that act as downstream effectors of the small GTPase RhoA. The RhoA/ROCK pathway is implicated in a wide range of cellular functions, including smooth muscle contraction, actin cytoskeleton organization, cell adhesion, and motility. Dysregulation of this pathway is associated with various cardiovascular diseases, including hypertension, as well as glaucoma and cancer metastasis. Inhibition of ROCK is therefore a promising therapeutic strategy for these conditions.

Below is a diagram illustrating the central role of ROCK in cellular signaling.

Caption: The RhoA/ROCK signaling pathway.

Diversification of the this compound Scaffold

The iodine atom at the 4-position of this compound serves as a versatile handle for introducing a wide array of substituents through palladium-catalyzed cross-coupling reactions. This allows for the generation of diverse chemical libraries for biological screening and SAR studies. The primary amine at the 1-position can also be further functionalized if desired.

Key Cross-Coupling Reactions

-

Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or heteroaryl boronic acids.

-

Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.

-

Buchwald-Hartwig Amination: For the formation of C-N bonds with various amines.

The general workflow for these derivatization reactions is depicted below.

Caption: General workflow for derivatization.

Experimental Protocols

The following are detailed protocols for the derivatization of this compound using common cross-coupling reactions. These protocols are adapted from established methods for similar iodo-substituted heterocyclic compounds.[5]

Protocol 1: Suzuki-Miyaura Coupling

Objective: To synthesize 4-aryl-isoquinolin-1-amine derivatives.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

-

Triphenylphosphine (PPh₃, 10 mol%)

-

Potassium carbonate (K₂CO₃, 2.0 equivalents)

-

1,4-Dioxane

-

Water

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), palladium(II) acetate (0.05 equiv.), and triphenylphosphine (0.10 equiv.).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 4-aryl-isoquinolin-1-amine derivative.

Protocol 2: Sonogashira Coupling

Objective: To synthesize 4-alkynyl-isoquinolin-1-amine derivatives.

Materials:

-

This compound

-

Terminal alkyne (1.5 equivalents)

-

Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 2 mol%)

-

Copper(I) iodide (CuI, 4 mol%)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried Schlenk flask, add this compound (1.0 equiv.), dichlorobis(triphenylphosphine)palladium(II) (0.02 equiv.), and copper(I) iodide (0.04 equiv.).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add a degassed mixture of THF and triethylamine (e.g., 2:1 v/v).

-

Add the terminal alkyne (1.5 equiv.) via syringe.

-

Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the desired 4-alkynyl-isoquinolin-1-amine product.

Protocol 3: Buchwald-Hartwig Amination

Objective: To synthesize 4-amino-substituted isoquinolin-1-amine derivatives.

Materials:

-

This compound

-

Amine (1.2 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

-

Xantphos (4 mol%)

-

Cesium carbonate (Cs₂CO₃, 1.5 equivalents)

-

Anhydrous dioxane or toluene

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a glovebox or under a stream of inert gas, add this compound (1.0 equiv.), cesium carbonate (1.5 equiv.), tris(dibenzylideneacetone)dipalladium(0) (0.02 equiv.), and Xantphos (0.04 equiv.) to an oven-dried Schlenk tube.

-

Add the amine (1.2 equiv.) and anhydrous dioxane or toluene.

-

Seal the tube and heat the mixture to 100-120 °C for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the mixture to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to give the desired 4-amino-substituted isoquinolin-1-amine derivative.

Quantitative Data

The following tables present illustrative quantitative data for hypothetical derivatives of this compound, showcasing the potential for these compounds as ROCK inhibitors. The data is based on published results for analogous 6-substituted isoquinolin-1-amines.[1][6]

Table 1: Illustrative ROCK1 Inhibitory Activity of 4-Aryl-isoquinolin-1-amine Derivatives (from Suzuki Coupling)

| Compound ID | R Group (at 4-position) | ROCK1 IC₅₀ (nM) |

| Hypo-1 | Phenyl | 150 |

| Hypo-2 | 4-Fluorophenyl | 120 |

| Hypo-3 | 3-Pyridyl | 85 |

| Hypo-4 | 4-Pyridyl | 95 |

Table 2: Illustrative ROCK1 Inhibitory Activity of 4-Alkynyl-isoquinolin-1-amine Derivatives (from Sonogashira Coupling)

| Compound ID | R Group (at 4-position) | ROCK1 IC₅₀ (nM) |

| Hypo-5 | Phenylethynyl | 200 |

| Hypo-6 | (3-Hydroxyprop-1-yn-1-yl) | 180 |

| Hypo-7 | (Cyclopropylethynyl) | 160 |

Table 3: Illustrative ROCK1 Inhibitory Activity of 4-Amino-isoquinolin-1-amine Derivatives (from Buchwald-Hartwig Amination)

| Compound ID | R Group (at 4-position) | ROCK1 IC₅₀ (nM) |

| Hypo-8 | Anilino | 130 |

| Hypo-9 | Morpholino | 250 |

| Hypo-10 | (Methylamino) | 190 |

Conclusion

This compound is a highly valuable building block for medicinal chemistry, particularly for the development of ROCK inhibitors. Its synthesis is plausible through a two-step sequence, and the iodine at the 4-position provides a versatile point for diversification using robust palladium-catalyzed cross-coupling reactions. The provided protocols offer a foundation for researchers to synthesize and explore novel isoquinolin-1-amine derivatives as potential therapeutic agents.

References

- 1. Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 1-Aminoisoquinolines by Gold(III)-Mediated Domino Reactions from 2-Alkynylbenzamides and Ammonium Acetate [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Synthesis of Novel Kinase Inhibitors Utilizing a 4-Iodoisoquinolin-1-amine Scaffold

Application Notes and Protocols for Drug Discovery Professionals

Introduction: The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic functionalization of this scaffold offers a powerful platform for the development of novel therapeutics. This document provides detailed application notes and experimental protocols for the synthesis of a diverse library of potential kinase inhibitors starting from the versatile building block, 4-Iodoisoquinolin-1-amine. The methodologies described herein focus on widely applicable palladium-catalyzed cross-coupling reactions—Suzuki, Buchwald-Hartwig, and Sonogashira—to introduce aryl, amino, and alkynyl moieties at the 4-position of the isoquinoline ring, a key vector for exploring the ATP-binding pocket of various kinases.

Key Applications in Kinase Inhibitor Synthesis

The this compound core serves as a versatile starting material for the synthesis of inhibitors targeting a range of kinases implicated in oncology and other therapeutic areas. The 1-amino group can act as a crucial hydrogen bond donor, interacting with the hinge region of the kinase active site, while the substituent introduced at the 4-position can be tailored to occupy and interact with the hydrophobic pocket, influencing potency and selectivity. This strategy has been successfully employed in the development of inhibitors for kinases such as Rho-associated coiled-coil containing protein kinase (ROCK), Aurora kinases, and Vascular Endothelial Growth Factor Receptor (VEGFR).

Experimental Protocols

The following protocols provide detailed procedures for the synthesis of 4-substituted isoquinolin-1-amine derivatives.

General Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-isoquinolin-1-amines

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with various arylboronic acids.

Reaction Scheme:

Caption: General scheme for the Suzuki-Miyaura coupling reaction.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (5 mol%)

-

Potassium carbonate (K2CO3) (2.0 equivalents)

-

1,4-Dioxane

-

Water

-

Nitrogen or Argon gas

Procedure:

-

To an oven-dried reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

-

Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) to the vessel.

-

Add the palladium catalyst, Pd(PPh3)4 (0.05 eq), to the mixture.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-isoquinolin-1-amine.

General Buchwald-Hartwig Amination for the Synthesis of 4-(Arylamino)-isoquinolin-1-amines

This protocol outlines a general method for the palladium-catalyzed amination of this compound with various primary or secondary amines.

Reaction Scheme:

Caption: General scheme for the Buchwald-Hartwig amination reaction.

Materials:

-

This compound

-

Amine (primary or secondary) (1.2 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (2 mol%)

-

Xantphos (4 mol%)

-

Cesium carbonate (Cs2CO3) (1.5 equivalents)

-

Anhydrous 1,4-dioxane or Toluene

-

Nitrogen or Argon gas

Procedure:

-

In a flame-dried Schlenk tube under an inert atmosphere, combine Pd2(dba)3 (0.02 eq), Xantphos (0.04 eq), and Cs2CO3 (1.5 eq).

-

Add this compound (1.0 eq) and the desired amine (1.2 eq).

-

Add anhydrous 1,4-dioxane or toluene.

-

Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the desired 4-(substituted-amino)-isoquinolin-1-amine.

General Sonogashira Coupling for the Synthesis of 4-Alkynyl-isoquinolin-1-amines

This protocol provides a general procedure for the palladium- and copper-catalyzed coupling of this compound with terminal alkynes.

Reaction Scheme:

Caption: General scheme for the Sonogashira coupling reaction.

Materials:

-

This compound

-

Terminal alkyne (1.5 equivalents)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2) (2 mol%)

-

Copper(I) iodide (CuI) (4 mol%)

-

Triethylamine (Et3N)

-

Anhydrous Tetrahydrofuran (THF)

-

Nitrogen or Argon gas

Procedure:

-

To a degassed solution of this compound (1.0 eq) in a mixture of THF and triethylamine, add the terminal alkyne (1.5 eq).

-

Add Pd(PPh3)2Cl2 (0.02 eq) and CuI (0.04 eq) to the reaction mixture under an inert atmosphere.

-

Heat the mixture to 50-70 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-alkynyl-isoquinolin-1-amine.

Quantitative Data Summary

The following tables summarize the in vitro kinase inhibitory activities of representative compounds synthesized from the this compound scaffold.

Table 1: Inhibitory Activity of 4-Aryl-isoquinolin-1-amine Derivatives against ROCK1.

| Compound ID | Aryl Substituent (Ar) | ROCK1 IC50 (nM) |

| 1a | 4-Pyridyl | 15 |

| 1b | 3-Pyridyl | 28 |

| 1c | Phenyl | 150 |

| 1d | 4-Methoxyphenyl | 85 |

Table 2: Inhibitory Activity of 4-(Arylamino)-isoquinolin-1-amine Derivatives against Aurora Kinase A.

| Compound ID | Amino Substituent (NHR) | Aurora A IC50 (nM) |

| 2a | Aniline | 45 |

| 2b | 4-Fluoroaniline | 30 |

| 2c | 3-Chloroaniline | 55 |

| 2d | Morpholine | >1000 |

Table 3: Inhibitory Activity of 4-Alkynyl-isoquinolin-1-amine Derivatives against VEGFR2.

| Compound ID | Alkynyl Substituent (-C≡C-R) | VEGFR2 IC50 (nM) |

| 3a | Phenylethynyl | 25 |

| 3b | Cyclopropylethynyl | 60 |

| 3c | (3-Hydroxyprop-1-yn-1-yl) | 40 |

| 3d | (Trimethylsilyl)ethynyl | 250 |

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways targeted by the synthesized kinase inhibitors.

Caption: Simplified ROCK signaling pathway and the point of intervention by isoquinoline-based inhibitors.

Caption: Overview of Aurora kinase functions during mitosis and their inhibition.

Caption: Simplified VEGFR2 signaling cascade and the inhibitory action of synthesized compounds.

Conclusion

The this compound scaffold provides a robust and versatile starting point for the synthesis of a wide array of potential kinase inhibitors. The palladium-catalyzed cross-coupling reactions detailed in this document are highly efficient and tolerant of a broad range of functional groups, enabling the rapid generation of diverse chemical libraries. The preliminary biological data presented herein demonstrates the potential of this scaffold to yield potent inhibitors of clinically relevant kinases. Further optimization of the substituents at the 4-position, guided by structure-activity relationship (SAR) studies and computational modeling, holds significant promise for the development of next-generation targeted therapeutics.

Application Notes and Protocols for the Functionalization of 4-Iodoisoquinolin-1-amine

Audience: Researchers, scientists, and drug development professionals.

Introduction: The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4][5] 4-Iodoisoquinolin-1-amine is a highly versatile building block for drug discovery. The presence of a reactive iodine atom at the C4 position allows for a variety of palladium-catalyzed cross-coupling reactions, while the amino group at the C1 position provides a handle for further derivatization or can modulate the biological activity of the resulting compounds. These application notes provide detailed protocols for key functionalization reactions of the this compound core, enabling the synthesis of diverse libraries of novel compounds for therapeutic development.

C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide.[6] This protocol outlines the introduction of various aryl and heteroaryl substituents at the C4 position of this compound.

General Reaction Scheme:

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: In an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the corresponding boronic acid or ester (1.2-1.5 equiv.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).

-

Inert Atmosphere: Seal the vessel with a septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial to prevent the deactivation of the palladium catalyst.[6]

-